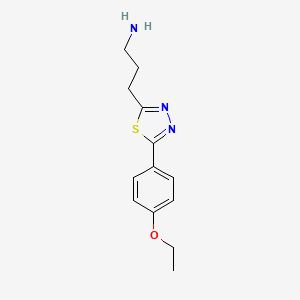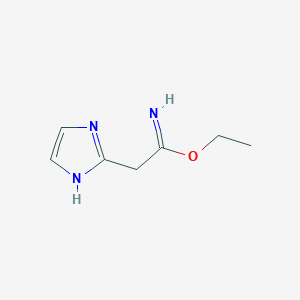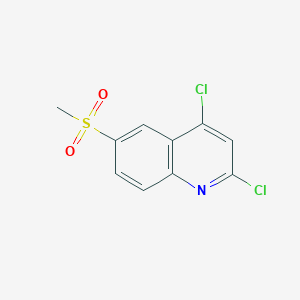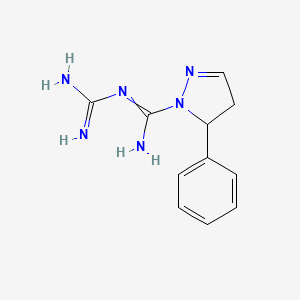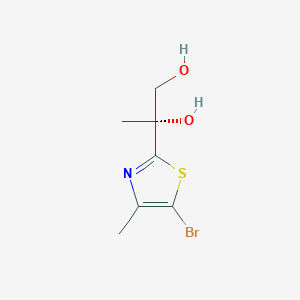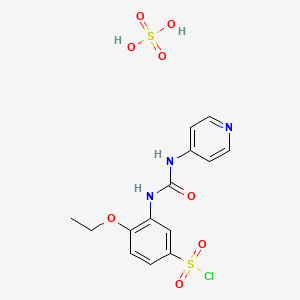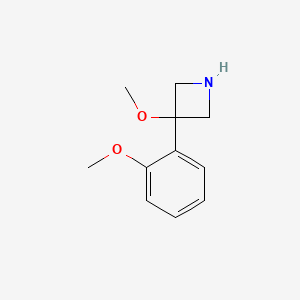![molecular formula C9H9ClN2 B11767015 4-Chloro-2,5-dimethyl-1H-benzo[d]imidazole](/img/structure/B11767015.png)
4-Chloro-2,5-dimethyl-1H-benzo[d]imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2,5-dimethyl-1H-benzo[d]imidazole is a heterocyclic aromatic organic compound. It belongs to the benzimidazole family, which is known for its diverse biological and chemical properties. This compound features a fused ring system consisting of a benzene ring and an imidazole ring, with chlorine and methyl substituents at specific positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,5-dimethyl-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chloro-1,2-phenylenediamine with acetone under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the benzimidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-2,5-dimethyl-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the imidazole ring or the substituents.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Products may include hydroxylated derivatives.
Reduction: Reduced forms of the compound with altered substituents.
Substitution: Various substituted benzimidazole derivatives.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2,5-dimethyl-1H-benzo[d]imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and catalysts.
Wirkmechanismus
The mechanism of action of 4-Chloro-2,5-dimethyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes. The exact pathways depend on the specific application and the target organism or system.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylbenzimidazole: Lacks the chlorine substituent but shares the core structure.
4-Chlorobenzimidazole: Similar but without the methyl groups.
5,6-Dimethylbenzimidazole: Contains two methyl groups but no chlorine.
Uniqueness
4-Chloro-2,5-dimethyl-1H-benzo[d]imidazole is unique due to the specific combination of chlorine and methyl substituents, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications.
Eigenschaften
Molekularformel |
C9H9ClN2 |
|---|---|
Molekulargewicht |
180.63 g/mol |
IUPAC-Name |
4-chloro-2,5-dimethyl-1H-benzimidazole |
InChI |
InChI=1S/C9H9ClN2/c1-5-3-4-7-9(8(5)10)12-6(2)11-7/h3-4H,1-2H3,(H,11,12) |
InChI-Schlüssel |
PNUXCBWAQFHSRF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(C=C1)NC(=N2)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



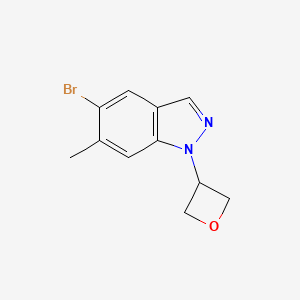
![7-(Chloromethyl)benzo[d]thiazole](/img/structure/B11766950.png)
![Cyclopropyl(1H-pyrrolo[2,3-B]pyridin-6-YL)methanone](/img/structure/B11766959.png)
![6-Bromonaphtho[1,2-b]benzofuran](/img/structure/B11766960.png)
